molecular formula C8H9Cl2NO B6335444 (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol CAS No. 1213415-66-7

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Cat. No.: B6335444
CAS No.: 1213415-66-7
M. Wt: 206.07 g/mol
InChI Key: GTRJRSYOEJFYII-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring. Its molecular formula is C8H9Cl2NO, and it is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

(2S)-2-amino-2-(2,5-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJRSYOEJFYII-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in the presence of a catalytic amount of acetic acid. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantioselectivity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 2-(2,5-Dichlorophenyl)acetaldehyde.

    Reduction: 2-(2,5-Dichlorophenyl)ethylamine.

    Substitution: N-acyl derivatives of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H9Cl2NO
Molecular Weight : 206.07 g/mol
IUPAC Name : (S)-2-amino-2-(2,5-dichlorophenyl)ethanol
InChI Key : LRORZXIRKBZZAG-QMMMGPOBSA-N
Isomeric SMILES : C1=C(C=C(C=C1Cl)Cl)C@HN

These properties highlight the compound's potential for various chemical modifications and interactions.

A. Medicinal Chemistry

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is explored for its therapeutic potential in treating several medical conditions:

  • Neurological Disorders : It has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of anxiety and depression .
  • Anticancer Activity : In vitro studies indicate that derivatives of this compound can significantly reduce the viability of cancer cells while sparing normal cells. For instance, research demonstrated its effectiveness against MCF7 breast cancer cells .
  • Antichlamydial Activity : Some studies suggest selectivity against Chlamydia infections, indicating potential use in treating bacterial infections.

B. Biological Research

The compound acts as a ligand in receptor binding studies, influencing various biological pathways:

  • Binding Mechanism : Its amino and hydroxyl groups allow for hydrogen bonding with proteins and receptors, modulating their activity and downstream signaling pathways .
  • Pharmacokinetics : Studies on rats showed that increasing doses led to higher blood concentrations and prolonged detection times, suggesting stability and potential for extended therapeutic use .

Industrial Applications

In the industrial sector, (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is utilized in the synthesis of specialty chemicals:

  • Agrochemicals : It serves as an intermediate in developing agricultural chemicals.
  • Pharmaceuticals : The compound is a precursor for synthesizing drugs like Tafamidis, used to treat transthyretin amyloid cardiomyopathy (ATTR-CM), showcasing its importance in drug development.

A. Anticancer Studies

Research has shown that (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol can effectively reduce cell viability in cancer cell lines while maintaining lower toxicity toward normal cells. This selectivity suggests a promising therapeutic profile for cancer treatment.

B. Enzyme Interaction Studies

Studies indicate that this compound interacts with various enzymes involved in metabolic pathways crucial for drug metabolism. This interaction can influence the efficacy of pharmacological agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 3 and 5 positions.

    2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 2 and 6 positions.

Uniqueness

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 5 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Biological Activity

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, often referred to as a dichlorophenyl amino alcohol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C8H9Cl2NO
  • Molecular Weight : 206.07 g/mol
  • Structure : Features an amino group and a hydroxyl group attached to an ethyl chain, with a dichlorophenyl moiety.

The presence of chlorine atoms enhances its biological activity and influences its reactivity in various biochemical pathways.

The biological activity of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound's amino and hydroxyl groups facilitate hydrogen bonding and other interactions that modulate receptor activity and influence downstream signaling pathways.

Key Mechanisms:

  • Receptor Modulation : Binds to neurotransmitter receptors, affecting neurotransmitter release and receptor sensitivity.
  • Enzyme Interaction : Acts as an inhibitor or modulator for various enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi.

Pathogen TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Gram-positive bacteria32 µg/mL64 µg/mL
Gram-negative bacteria64 µg/mL128 µg/mL

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol possesses anticancer properties. It has been evaluated against various cancer cell lines, showing selective cytotoxicity.

Cell LineIC50 (µg/mL)
MCF-7 (breast cancer)25
HCT-116 (colon cancer)30
A549 (lung cancer)35

The compound exhibited lower toxicity towards normal cells compared to cancerous cells, indicating its potential for selective cancer therapy .

Applications in Drug Development

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is being explored as a precursor in the synthesis of pharmaceuticals. Notably, it has been utilized in the development of Tafamidis, a medication for transthyretin amyloid cardiomyopathy (ATTR-CM), highlighting its significance in treating serious health conditions.

Case Studies

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Helicobacter pylori strains resistant to traditional antibiotics. Results indicated that it significantly reduced bacterial load compared to control treatments .
  • Cancer Cell Viability Assay : In a comparative study with established chemotherapeutics like Vinblastine, (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol showed promising results in reducing cell viability in multiple cancer cell lines while sparing normal cells .

Q & A

Q. What synthetic strategies are recommended for achieving enantioselective synthesis of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol?

  • Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalytic hydrogenation of ketone precursors or chiral resolution using resolving agents. For example, chiral catalysts like Ru-BINAP complexes have been effective in reducing α-amino ketones to yield enantiomerically pure amino alcohols. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can separate enantiomers during crystallization . Key steps include:
  • Precursor preparation: Start with 2,5-dichlorophenylglycine derivatives.
  • Catalytic reduction: Use hydrogenation under controlled pressure and temperature.
  • Purification: Recrystallize the hydrochloride salt to enhance enantiomeric excess (e.e.) .

Q. How can the stereochemical configuration of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol be confirmed?

  • Methodological Answer:
  • Chiral HPLC: Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases often include hexane/isopropanol mixtures with additives like diethylamine .
  • X-ray crystallography: Single-crystal analysis provides definitive confirmation of the (S)-configuration. This requires high-purity crystals, often obtained via slow evaporation of polar solvents .
  • Optical rotation: Compare experimental [α]D values with literature data for validated stereochemistry .

Q. What are optimal purification protocols for this compound to achieve >98% chemical and enantiomeric purity?

  • Methodological Answer:
  • Recrystallization: Use ethanol/water mixtures for the hydrochloride salt to remove impurities. Multiple recrystallization cycles improve purity .
  • Column chromatography: Employ silica gel with eluents like dichloromethane/methanol (95:5) for neutral forms.
  • Chiral separations: Preparative HPLC with chiral columns ensures enantiopurity, particularly for downstream biological assays .

Advanced Research Questions

Q. How do the electronic effects of the 2,5-dichlorophenyl substituent influence reactivity in derivatization reactions (e.g., amidation or alkylation)?

  • Methodological Answer: The electron-withdrawing chlorine atoms activate the phenyl ring toward electrophilic substitution but may deactivate the amino group toward nucleophilic reactions. Strategies include:
  • Protection/deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the amine during harsh reactions .
  • Catalytic coupling: Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for aryl modifications. The dichlorophenyl group enhances stability of intermediates during catalysis .
  • Kinetic studies: Monitor reaction rates under varying conditions (pH, solvent polarity) to optimize derivatization yields .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal potency) across studies?

  • Methodological Answer: Discrepancies may arise from:
  • Purity variations: Validate compound purity via HPLC-MS and elemental analysis before bioassays .
  • Assay conditions: Standardize protocols (e.g., fungal strain selection, incubation time). For example, MIC (Minimum Inhibitory Concentration) values vary with nutrient media pH .
  • Structural analogs: Compare activity with related compounds (e.g., 2,4-dichlorophenyl derivatives) to identify substituent-specific effects .

Q. What computational approaches predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • Molecular docking: Use software like AutoDock Vina to model binding to fungal CYP51 (a target for antifungals). The dichlorophenyl group likely occupies hydrophobic pockets .
  • QSAR modeling: Correlate structural features (Cl substituent positions, logP) with bioactivity data to design optimized analogs .
  • MD simulations: Assess stability of compound-target complexes over time to prioritize candidates for synthesis .

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